REACTION_CXSMILES
|
Cl.[CH2:2]([O:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(N(CC)CC)C.[CH2:24]1[O:26][CH2:25]1.[C:27](O)(=[O:29])[CH3:28]>>[CH2:2]([O:9][C:10]1[CH:11]=[CH:12][C:13]([N:14]([CH2:25][CH2:24][OH:26])[CH2:28][CH2:27][OH:29])=[CH:15][CH:16]=1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1|
|
Name
|
4-Benzyloxyaniline hydrochloride
|
Quantity
|
9.32 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)OC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in a rotary evaporator under water
|
Type
|
WAIT
|
Details
|
under oil pump at 50° C. for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The residue was then diluted with water (500 mL)
|
Type
|
FILTRATION
|
Details
|
the precipitate recovered by filtration
|
Type
|
WASH
|
Details
|
washed with more water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in dessicator over P2O5
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(N(CCO)CCO)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |